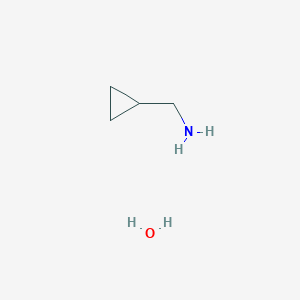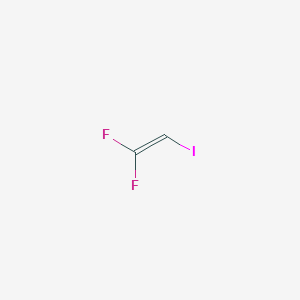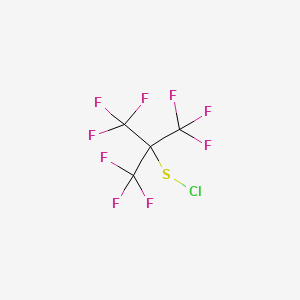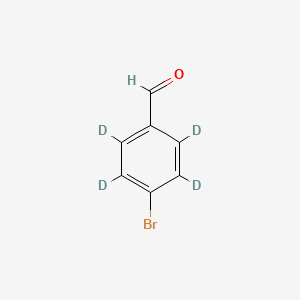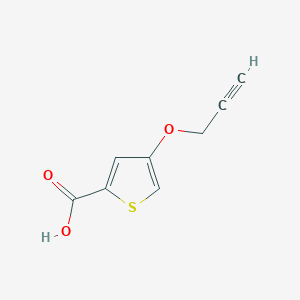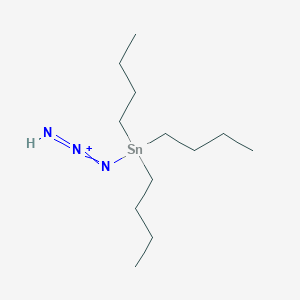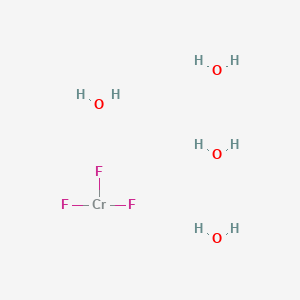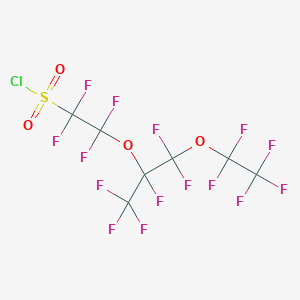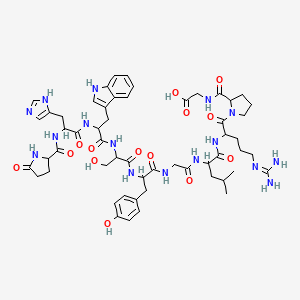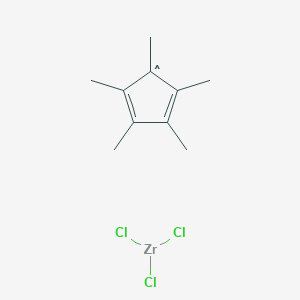
Pentamethylcyclopentadienylzirconium(IV) trichloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylcyclopentadienylzirconium(IV) trichloride is an organometallic compound with the molecular formula C10H15Cl3Zr. It is a yellow crystalline solid that is sensitive to moisture and air. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes and cross-coupling reactions .
Métodos De Preparación
Pentamethylcyclopentadienylzirconium(IV) trichloride can be synthesized through several methods. One common synthetic route involves the reaction of pentamethylcyclopentadiene with zirconium tetrachloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .
Análisis De Reacciones Químicas
Pentamethylcyclopentadienylzirconium(IV) trichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pentamethylcyclopentadienylzirconium(IV) trichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polypropylene and other polyolefins
Biology: This compound is used in the synthesis of biologically active molecules and as a catalyst in various biochemical reactions
Medicine: It is used in the development of new drugs and therapeutic agents
Industry: Pentamethylcyclopentadienylzirconium(IV) trichloride is used in the production of advanced materials, such as high-performance polymers and composites
Mecanismo De Acción
The mechanism of action of pentamethylcyclopentadienylzirconium(IV) trichloride involves the coordination of the zirconium center with various ligands. This coordination activates the zirconium center, allowing it to participate in various catalytic processes. The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Pentamethylcyclopentadienylzirconium(IV) trichloride can be compared with other similar compounds, such as:
Cyclopentadienylzirconium(IV) trichloride: This compound has a similar structure but lacks the methyl groups on the cyclopentadienyl ring
Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound has two cyclopentadienyl ligands and two chlorine atoms, making it different in terms of reactivity and applications
The uniqueness of pentamethylcyclopentadienylzirconium(IV) trichloride lies in its ability to act as a highly effective catalyst in various chemical reactions, particularly in polymerization processes .
Propiedades
Fórmula molecular |
C10H15Cl3Zr |
|---|---|
Peso molecular |
332.8 g/mol |
InChI |
InChI=1S/C10H15.3ClH.Zr/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
FOKGVHRHBBEPPI-UHFFFAOYSA-K |
SMILES canónico |
CC1=C([C](C(=C1C)C)C)C.Cl[Zr](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


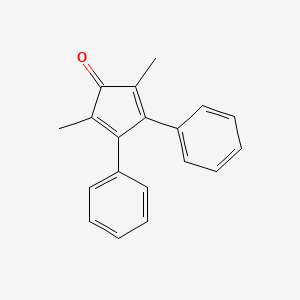

![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
